molecular formula C17H16FN5O2 B6567123 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide CAS No. 946360-91-4

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B6567123
CAS No.: 946360-91-4
M. Wt: 341.34 g/mol
InChI Key: UNDSJFPMTXTXNC-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.12880293 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-12-3-2-4-15(9-12)25-11-17(24)19-10-16-20-21-22-23(16)14-7-5-13(18)6-8-14/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDSJFPMTXTXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide (CAS# 946360-91-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN5O2C_{17}H_{16}FN_{5}O_{2}, with a molecular weight of 341.34 g/mol. The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, potentially enhancing its interaction with biological targets.

PropertyValue
CAS Number946360-91-4
Molecular FormulaC17H16FN5O2
Molecular Weight341.34 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The tetrazole moiety is introduced through cyclization reactions that may involve hydrazine derivatives and various electrophiles.

Antidiabetic Potential

Recent studies have highlighted the potential of tetrazole-containing compounds as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. For example, compounds similar to this compound have shown promising PTP1B inhibitory activity with IC50 values in the low micromolar range (e.g., NM-03 with an IC50 of 4.48 µM) . This suggests that the compound could be developed for diabetes treatment by enhancing insulin sensitivity.

Anticancer Activity

The anticancer properties of related tetrazole derivatives have been explored extensively. For instance, ZQL-4c, another derivative featuring a similar structure, demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis via oxidative stress mechanisms . The mechanism involves the suppression of the Notch-AKT signaling pathway, which is critical in cancer cell survival.

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : The tetrazole ring enhances binding to target proteins by mimicking natural substrates.
  • Enzyme Inhibition : Compounds like NM-03 inhibit PTP1B by binding to its active site, thereby modulating insulin signaling pathways.

Case Study 1: PTP1B Inhibition

In a study evaluating various tetrazole derivatives for their PTP1B inhibitory activity, this compound was among those tested. Results indicated a significant reduction in enzyme activity compared to controls.

Case Study 2: Anticancer Activity

A comparative study on the anticancer effects of several tetrazole derivatives revealed that those with similar structural motifs to this compound exhibited potent cytotoxic effects against various cancer cell lines.

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